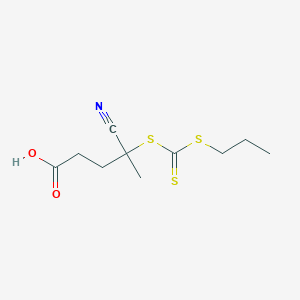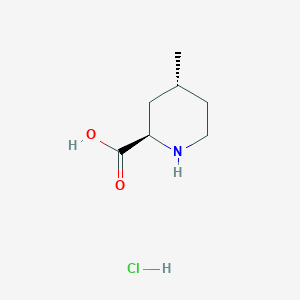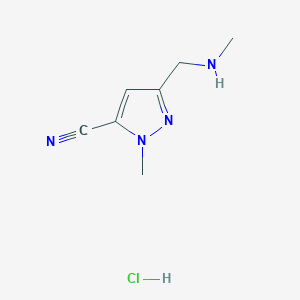
CSPD Substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CSPD (Disodium 3- (4-methoxyspiro {1,2-dioxetane-3,2′- (5′-chloro)tricyclo [3.3.1.13,7]decan}-4-yl)phenyl phosphate) is a chemiluminescent substrate for alkaline phosphatase . It enables extremely fast and sensitive detection of biomolecules by producing visible light . Light emission is recorded on X-ray film or on luminescence imager systems .
Chemical Reactions Analysis
CSPD Substrate produces a luminescent signal when acted upon by alkaline phosphatase (AP), which dephosphorylates the substrates and yields anions that ultimately decompose, resulting in light emission .
Mechanism of Action
CSPD and CDP-Star substrates produce a luminescent signal when acted upon by AP, which dephosphorylates the substrates and yields anions that ultimately decompose, resulting in light emission . Light production resulting from chemical decomposition exhibits an initial delay followed by a persistent glow that lasts as long as free substrate is available .
properties
CAS RN |
142849-53-4 |
|---|---|
Molecular Formula |
C18H20ClNa2O7P |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
disodium;[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H22ClO7P.2Na/c1-23-18(12-3-2-4-15(7-12)24-27(20,21)22)17(25-26-18)13-5-11-6-14(17)10-16(19,8-11)9-13;;/h2-4,7,11,13-14H,5-6,8-10H2,1H3,(H2,20,21,22);;/q;2*+1/p-2 |
InChI Key |
AASGHQHJTWUGDK-UHFFFAOYSA-L |
Canonical SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)([O-])[O-].[Na+].[Na+] |
synonyms |
CSPD Substrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






